molecular formula C16H14N2O2S B2564647 2-phenyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide CAS No. 946211-03-6

2-phenyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide

Cat. No.: B2564647
CAS No.: 946211-03-6
M. Wt: 298.36
InChI Key: HQKUGNVEVFYSIX-UHFFFAOYSA-N
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Description

2-phenyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide is a complex organic compound that features a phenyl group, a thiophene ring, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide typically involves the formation of the isoxazole ring followed by the introduction of the thiophene and phenyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of 3-(2-aryl-2-oxoethylidene)-2-oxindoles with α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation can yield thiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoxazole ring can be reduced to form isoxazolines.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon can be employed.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Isoxazolines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-phenyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The isoxazole ring is known to interact with various biological targets, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-N-((5-(cyclopenta-1,3-dien-1-yl)isoxazol-3-yl)methyl)acetamide
  • 2-phenyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide

Uniqueness

This compound is unique due to the presence of both the thiophene and isoxazole rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-phenyl-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c19-16(9-12-5-2-1-3-6-12)17-11-13-10-14(20-18-13)15-7-4-8-21-15/h1-8,10H,9,11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKUGNVEVFYSIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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